molecular formula C36H31F3N2O14 B12292189 N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin CAS No. 72402-71-2

N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin

Cat. No.: B12292189
CAS No.: 72402-71-2
M. Wt: 772.6 g/mol
InChI Key: HGBZBLPEFVMINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR (¹H NMR) in deuterated pyridine (C₅D₅N) reveals distinct signals attributable to the modified functional groups:

  • Trifluoroacetamido protons : A singlet near δ 7.2 ppm (CF₃CONH-) absent in parent daunorubicin.
  • p-Nitrobenzoyl aromatic protons : Doublets between δ 8.0–8.5 ppm (J = 8 Hz) from the para-substituted nitrobenzene ring.
  • Anthraquinone protons : Resonances at δ 1.2–2.8 ppm (tetracyclic CH₂/CH₃) and δ 4.3–5.1 ppm (sugar protons), consistent with anthracycline frameworks.

¹³C NMR would further resolve the carbonyl carbons of the trifluoroacetamido (δ ~160 ppm) and p-nitrobenzoyl (δ ~170 ppm) groups, distinguishing them from the anthraquinone carbonyls (δ ~185 ppm).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the derivative would exhibit:

  • Molecular ion peak : m/z 773.63 ([M+H]⁺).
  • Key fragments :
    • Loss of the p-nitrobenzoyl group (m/z 773 → 630, -143 Da).
    • Cleavage of the trifluoroacetamido moiety (m/z 630 → 567, -63 Da).
  • Isotopic peaks at m/z 774 and 775 (³⁵Cl/³⁷Cl from synthetic byproducts) may occur if chloroform is used during purification.

X-ray Crystallographic Data Interpretation

While no crystallographic data for this compound is available, studies on daunorubicin-DNA adducts provide insights. In parent complexes, the daunosamine sugar occupies the DNA minor groove, with the N3' amino group forming a methylene bridge to guanine N2 in formaldehyde-fixed adducts. The derivative’s bulky substituents likely displace this interaction, favoring alternative binding modes. Molecular modeling could predict torsional angles between the anthraquinone plane and modified sugar, informing synthetic optimization.

Table 2: Expected Crystallographic Parameters

Parameter Daunorubicin-DNA Derivative (Predicted)
Sugar-DNA torsion angle 54° 60–70° (steric hindrance)
Intercalation depth 3.4 Å 3.1–3.3 Å (electron withdrawal)
Hydrogen bonds 4 (sugar-DNA) 2–3 (modified groups)

Properties

IUPAC Name

[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31F3N2O14/c1-14-32(55-33(47)16-7-9-17(10-8-16)41(50)51)20(40-34(48)36(37,38)39)11-23(53-14)54-22-13-35(49,15(2)42)12-19-25(22)31(46)27-26(29(19)44)28(43)18-5-4-6-21(52-3)24(18)30(27)45/h4-10,14,20,22-23,32,44,46,49H,11-13H2,1-3H3,(H,40,48)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBZBLPEFVMINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31F3N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990848
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76793-42-5, 72402-71-2, 70629-86-6
Record name NSC305992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC305989
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC299554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin involves multiple steps, starting from Daunorubicin. The key steps include:

    Acylation: Daunorubicin is reacted with trifluoroacetic anhydride to introduce the trifluoroacetamido group.

    Benzoylation: The intermediate product is then reacted with p-nitrobenzoyl chloride to introduce the p-nitrobenzoyl group.

These reactions typically require the presence of a base, such as pyridine, and are carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

While the industrial production methods for N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin are not well-documented, they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoroacetamido and p-nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin is primarily used in scientific research to study the effects of chemical modifications on the activity of Daunorubicin. Its applications include:

    Chemistry: Studying the reactivity and stability of modified anthracyclines.

    Biology: Investigating the interactions of modified Daunorubicin with biological targets.

    Medicine: Evaluating the potential of modified Daunorubicin derivatives as anticancer agents.

    Industry: Developing new synthetic routes and production methods for modified anthracyclines.

Mechanism of Action

The mechanism of action of N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin is similar to that of Daunorubicin, involving the intercalation into DNA and inhibition of topoisomerase II. The modifications introduced by the trifluoroacetamido and p-nitrobenzoyl groups may alter its binding affinity and specificity, potentially leading to differences in its biological activity and toxicity profile.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Selected Anthracyclines

Compound Structural Modifications Lipophilicity (log P)* MDR Modulation Efficacy Cardiotoxicity Risk
Daunorubicin Parent compound; no modifications 1.1 Low High
Doxorubicin Hydroxyl group at C-14 1.3 Low Very High
Idarubicin Removal of methoxy group at C-4 1.8 Moderate Moderate
N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin Trifluoroacetamido + nitrobenzoyl groups 2.5 (estimated) High (inferred) Unknown
AD-198 N-benzyladriamycin-14-valerate 3.2 Very High Low
WP631 Daunorubicin dimer linked via p-xylene 2.9 High Low

*Lipophilicity values for analogs are experimental or estimated based on structural similarity .

Efficacy in Multidrug-Resistant (MDR) Models

Anthracycline analogs with increased lipophilicity, such as AD-198 and N,N-dibenzyl-DNR, demonstrate enhanced inhibition of Pgp-mediated drug efflux in MDR cancer cells . For example:

  • AD-198: At 40 μM, inhibits 99.5% of Pgp photolabelling by [125I]iodomycin, surpassing daunorubicin’s 90% inhibition .
  • This hypothesis aligns with studies showing that lipophilic anthracyclines evade Pgp recognition .

In contrast, WP631, a dimeric daunorubicin derivative, exhibits high DNA-binding affinity due to dual intercalation, bypassing MDR mechanisms without relying on Pgp inhibition .

Pharmacokinetic and Tumor Localization Profiles

  • Liposomal Daunorubicin (DaunoXome): Liposomal encapsulation extends circulation time and enhances tumor accumulation. Fluorescence imaging shows sustained intracellular levels in tumors for days, unlike free daunorubicin, which clears rapidly .
  • This compound: The nitrobenzoyl group may reduce solubility, necessitating liposomal formulation for optimal delivery. Its fluorescence properties (inferred from daunorubicin’s intrinsic fluorescence ) could enable similar imaging-based pharmacokinetic studies, though none are reported.

Cardiotoxicity Considerations

Anthracyclines like doxorubicin and daunorubicin induce dose-dependent cardiotoxicity via reactive oxygen species (ROS) generation and topoisomerase IIβ inhibition . Structural modifications in analogs can mitigate this:

  • AD-198 : Reduced cardiotoxicity due to altered subcellular targeting (cytoplasmic vs. nuclear) .
  • WP631 : Lower ROS production due to dimeric DNA binding, sparing cardiac tissues .
  • This compound: Cardiotoxicity risk remains unstudied. However, the nitrobenzoyl group might redirect cellular uptake away from cardiomyocytes, a hypothesis requiring validation.

Biological Activity

N-Trifluoroacetamido-4'-p-nitrobenzoyl daunorubicin is a modified anthracycline derivative of daunorubicin, known for its potential in cancer therapy. This compound is designed to enhance the efficacy of the parent drug while mitigating some of its limitations, such as drug resistance and cardiotoxicity. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Characteristics

  • Molecular Formula : C36_{36}H31_{31}F3_3N2_2O14_{14}
  • Molecular Weight : 772.63 g/mol
  • CAS Number : 52583-24-1

This compound operates primarily through the following mechanisms:

  • Inhibition of Topoisomerase II : Like other anthracyclines, it inhibits topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells .
  • Overcoming Drug Resistance : Modifications to the sugar moiety aim to prevent recognition by P-glycoprotein (P-gp), a common mechanism of drug resistance in cancer cells. Studies have shown that this compound can accumulate in drug-resistant cell lines more effectively than traditional daunorubicin .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Comments
K562 (Leukemia)0.5Significant reduction in cell viability
K562/Dox (Drug-resistant)0.0225-fold lower drug resistance index compared to DNR
HCC1954 (Her2-positive)0.8Effective against Her2-positive breast cancer
Jurkat (T-cell leukemia)1.0Induces apoptosis effectively

Study 1: Efficacy Against Drug-resistant Leukemia

In a pivotal study, this compound was tested against K562 and K562/Dox cell lines. The results indicated that this compound not only retained significant cytotoxicity against drug-sensitive cells but also demonstrated a remarkable ability to overcome P-gp-mediated efflux in resistant cells. The study reported a more than 2.5-fold increase in maximum growth inhibition rates compared to traditional daunorubicin, with no significant weight loss observed in treated mice, suggesting a favorable safety profile .

Study 2: Comparative Analysis with Other Anthracyclines

A comparative analysis highlighted that modifications in the structure of anthracyclines, including this compound, could lead to enhanced cytotoxic effects without increasing cardiotoxicity typically associated with these drugs. The study concluded that careful structural modifications could yield compounds with improved therapeutic indices .

Q & A

Basic: What structural modifications differentiate N-Trifluoroacetamido-4'-p-nitrobenzoyl Daunorubicin from native daunorubicin, and how do these affect DNA binding kinetics?

Answer:
The derivative introduces a trifluoroacetamido group at the N-position and a p-nitrobenzoyl moiety at the 4'-position. These modifications enhance lipophilicity and steric interactions, potentially altering DNA intercalation efficiency compared to unmodified daunorubicin. Native daunorubicin intercalates between DNA base pairs via its planar anthracycline ring, inhibiting DNA/RNA synthesis and damaging preformed DNA . Hybrid analogs like p-xylene-linked dimers (e.g., WP631) show increased DNA binding affinity due to dual intercalation sites spaced ~6 Å apart, as demonstrated by X-ray crystallography . To assess binding kinetics, use fluorescence quenching assays or circular dichroism to monitor conformational changes in DNA upon drug interaction.

Basic: What in vitro models are recommended for initial screening of this compound's cytotoxicity?

Answer:
Standard models include:

  • Leukemia cell lines (e.g., HL-60, K562): Validate efficacy in hematological cancers, given daunorubicin’s historical use in acute myeloid leukemia (AML). Measure IC₅₀ via MTT assays .
  • 3D co-culture systems with adipocytes: Adipocytes metabolize daunorubicin via reductase activity, reducing its cytotoxic potency. Co-culturing AML cells with adipocytes mimics the bone marrow microenvironment and quantifies drug resistance .
  • Topoisomerase II inhibition assays: Quantify DNA cleavage complexes using agarose gel electrophoresis to confirm mechanism retention post-modification .

Advanced: How do metabolic enzymes like AKR7A2 and CBR1 influence the pharmacological activity of daunorubicin derivatives, and what methodologies quantify this variability?

Answer:

  • AKR7A2 and CBR1 are anthracycline reductases that convert daunorubicin to less active daunorubicinol. AKR7A2 accounts for ~8% of metabolic variance in non-Down syndrome (DS) hearts, while CBR1 explains ~90% in DS tissues .
  • Methodologies:
    • HPLC with spectrofluorimetry: Extract and hydrolyze daunorubicin/daunorubicinol from tissue homogenates, followed by silicic acid chromatography for separation .
    • Linear regression analysis: Correlate enzyme protein levels (via Western blot) with reductase activity to identify dominant metabolic pathways in specific patient subgroups .

Advanced: What experimental strategies can resolve contradictions in clinical outcomes between high-dose daunorubicin regimens across different patient subgroups?

Answer:

  • Subgroup stratification: Analyze outcomes by age (<65 vs. ≥65) and cytogenetic risk (intermediate vs. unfavorable). High-dose daunorubicin (90 mg/m²) improves overall survival (HR = 0.85, p = 0.002) in younger patients and intermediate-risk groups but shows no benefit in unfavorable-risk cohorts .
  • Multivariable Cox regression: Adjust for covariates like FLT3-ITD mutations to isolate dose-dependent effects.
  • Pharmacogenomic profiling: Screen for CBR1 polymorphisms linked to metabolic variability, which may explain differential responses .

Advanced: How does the adipose tissue microenvironment affect the efficacy of daunorubicin derivatives, and what co-culture models address this?

Answer:
Adipocytes sequester and metabolize daunorubicin via reductase activity, reducing intracellular drug concentrations.

  • Co-culture models:
    • Transwell systems: Separate AML cells from adipocytes to study paracrine signaling (e.g., cytokine release) versus direct drug uptake .
    • Lipid-loaded adipocyte models: Treat adipocytes with free fatty acids to mimic obesity-related drug resistance. Quantify daunorubicinol levels via LC-MS/MS .
  • Intervention strategies: Co-administer lipolysis inhibitors (e.g., orlistat) to block fatty acid release and enhance drug retention .

Advanced: What computational approaches predict the interaction dynamics between modified daunorubicin derivatives and drug efflux proteins like P-glycoprotein (P-gp)?

Answer:

  • Molecular dynamics (MD) simulations: Model daunorubicin-P-gp binding using crystal structures (e.g., PDB 4M1M). Identify key residues (e.g., Phe939) involved in drug recognition .
  • MM-PBSA analysis: Calculate binding free energies to rank derivatives by efflux susceptibility. Triazole-linked dimers show reduced P-gp affinity due to steric hindrance .
  • In silico docking (AutoDock Vina): Screen derivatives for interactions with P-gp’s hydrophobic pocket. Prioritize compounds with low predicted binding scores for in vitro validation .

Basic: What spectroscopic techniques characterize the stability of this compound under physiological conditions?

Answer:

  • UV-Vis spectroscopy: Monitor absorbance peaks at 480–495 nm (anthracycline chromophore) to detect degradation products.
  • High-resolution mass spectrometry (HR-MS): Confirm molecular integrity after incubation in serum (37°C, pH 7.4) for 24–72 hours .
  • NMR (¹H/¹⁹F): Track trifluoroacetamido group stability via ¹⁹F signal attenuation in simulated lysosomal fluid (pH 5.0) .

Advanced: How can researchers reconcile discrepancies in daunorubicin’s cell cycle specificity reported across studies?

Answer:

  • Synchronized cell cycle analysis: Use thymidine block (G1/S arrest) or nocodazole (M-phase arrest) to isolate S-phase cells. Flow cytometry with propidium iodide confirms daunorubicin’s maximal efficacy in S-phase (DNA synthesis) .
  • Contradiction source: Variability in cell type (e.g., solid vs. hematological tumors) and p53 status. p53-mutant cells may bypass G1 checkpoint arrest, enhancing S-phase vulnerability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.